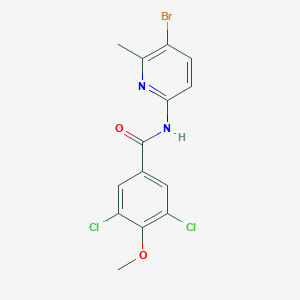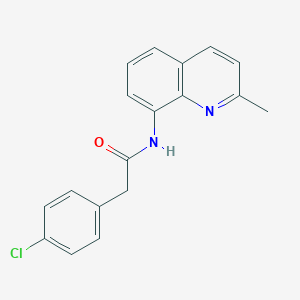
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide, also known as BMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDB is a member of the benzamide family and is a potent inhibitor of the protein kinase CK2. In
Wirkmechanismus
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. Inhibition of CK2 by N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been shown to have potent anti-proliferative effects in various cancer cell lines, including breast, prostate, and colon cancer. It induces cell cycle arrest and apoptosis by activating the p53 pathway. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have low toxicity in vitro, making it a safe compound for use in cell culture experiments. However, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental setups. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide. First, further studies are needed to investigate its pharmacokinetic properties and toxicity in vivo. Second, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide's potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders need to be explored further. Third, the development of more potent and selective CK2 inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide could lead to the discovery of new drugs for cancer therapy. Finally, the combination of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide with other drugs or therapies could enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide involves a series of chemical reactions that start with the condensation of 5-bromo-6-methylpyridin-2-amine with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain pure N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit CK2, a protein kinase that plays a crucial role in cell proliferation and survival, has made it a promising target for cancer therapy. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H11BrCl2N2O2 |
|---|---|
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-9(15)3-4-12(18-7)19-14(20)8-5-10(16)13(21-2)11(17)6-8/h3-6H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
NLHBZNVKYJCKRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)